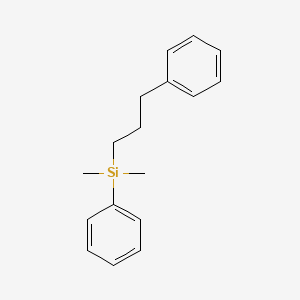

Silane, dimethylphenyl(3-phenylpropyl)-

説明

"Silane, dimethylphenyl(3-phenylpropyl)-" is an organosilicon compound characterized by a silicon atom bonded to a dimethylphenyl group and a 3-phenylpropyl substituent. This structure confers unique physicochemical properties, such as enhanced hydrophobicity and thermal stability, making it valuable in applications like surface coatings, adhesives, and polymer modification .

特性

CAS番号 |

79294-25-0 |

|---|---|

分子式 |

C17H22Si |

分子量 |

254.44 g/mol |

IUPAC名 |

dimethyl-phenyl-(3-phenylpropyl)silane |

InChI |

InChI=1S/C17H22Si/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14H,9,12,15H2,1-2H3 |

InChIキー |

JNKNLDCBDDBHOK-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(CCCC1=CC=CC=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of silane, dimethylphenyl(3-phenylpropyl)- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction can be catalyzed by various transition metals such as platinum, rhodium, or palladium. The general reaction scheme is as follows:

R-SiH+CH2=CH-R’→R-Si-CH2CH2R’

In this case, R represents the dimethylphenyl group, and R’ represents the 3-phenylpropyl group.

Industrial Production Methods: Industrial production of silanes often involves the direct reaction of silicon with alkyl halides in the presence of a copper catalyst. This method is known as the Rochow process. For silane, dimethylphenyl(3-phenylpropyl)-, a similar approach can be adapted where the specific organic groups are introduced through controlled reactions.

化学反応の分析

Types of Reactions: Silane, dimethylphenyl(3-phenylpropyl)- can undergo various chemical reactions, including:

Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

Reduction: Silanes can act as reducing agents, donating hydride ions in reactions.

Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the organic groups attached to silicon are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Silanes can be reduced using reagents like lithium aluminum hydride.

Substitution: Nucleophiles such as halides, alkoxides, and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Silanes with different organic groups.

Substitution: Various organosilicon compounds depending on the nucleophile used.

科学的研究の応用

Chemistry: Silane, dimethylphenyl(3-phenylpropyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.

Biology and Medicine: In biological research, silanes are used to modify surfaces of biomaterials to improve their biocompatibility. Silane, dimethylphenyl(3-phenylpropyl)- can be used to functionalize surfaces for specific interactions with biological molecules.

Industry: In the industrial sector, silanes are used as coupling agents to improve the adhesion between inorganic materials and organic polymers. This compound can be used in the production of advanced materials with enhanced mechanical properties.

作用機序

The mechanism of action of silane, dimethylphenyl(3-phenylpropyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The presence of phenyl and propyl groups enhances the compound’s reactivity and allows for specific interactions with other molecules.

類似化合物との比較

Comparison with Similar Organosilicon Compounds

The following analysis compares "Silane, dimethylphenyl(3-phenylpropyl)-" with structurally related silanes, focusing on substituent groups, applications, and key properties.

Chlorinated Silanes

- (3-Chloropropyl)dimethoxymethylsilane (CAS 18171-19-2)

- Molecular formula: C₆H₁₅ClO₂Si

- Molar mass: 182.72 g/mol

Dichloro(methyl)(3,3,3-trifluoropropyl)silane

Phenyl-Containing Silanes

- (3-Phenylpropyl)-methyldichlorosilane (PMDS)

- Structure : Methyl and dichloro groups attached to a phenylpropyl-substituted silicon.

- Applications : Key in synthesizing superhydrophobic coatings due to its ability to form dense, water-repellent surfaces .

- Comparison : Unlike "Silane, dimethylphenyl(3-phenylpropyl)-", PMDS retains hydrolyzable Cl groups, enabling faster crosslinking but lower thermal stability .

Acryloxy-Functionalized Silanes

- (3-Acryloxypropyl)methyldichlorosilane

Glycidoxy-Functionalized Silanes

- (3-Glycidoxypropyl)methyldiethoxysilane

Data Table: Comparative Analysis of Key Organosilanes

¹ Exact data for "Silane, dimethylphenyl(3-phenylpropyl)-" is inferred from analogous phenylpropyl silanes in the literature.

Key Research Findings

- Reactivity : Phenyl-substituted silanes exhibit slower hydrolysis compared to chlorinated analogs due to steric hindrance and electron donation from aromatic rings .

- Thermal Stability : Dimethylphenyl groups enhance thermal degradation resistance up to 300°C, outperforming glycidoxy and acryloxy variants .

- Hydrophobicity : Phenylpropyl silanes form coatings with water contact angles >150°, rivaling fluorinated silanes but at lower cost .

Notes on Discrepancies and Limitations

- Naming conventions in the evidence (e.g., "PMDS" in vs.

- Data gaps exist for the exact density, melting point, and synthesis protocols of "Silane, dimethylphenyl(3-phenylpropyl)-", necessitating further primary literature review.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。